3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Description
3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrrole core
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
3-(2-methyl-1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H11N3O3/c1-12-9(15)6-4-13(8(14)2-3-11)5-7(6)10(12)16/h6-7H,2,4-5H2,1H3 |
InChI Key |
CKZRWAZFCZFPDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile: shares similarities with other pyrrolo[3,4-c]pyrrole derivatives.
Pyrazoles: These compounds have a similar core structure and exhibit comparable reactivity and applications.
Uniqueness
The uniqueness of 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a member of the pyrrolidine family, characterized by its complex structure and potential biological activities. This article reviews its biological activity based on available research findings, including case studies and relevant data.
- Molecular Formula : C11H13N3O4
- Molar Mass : 241.24 g/mol
- CAS Number : 2097944-60-8
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic effects. The following sections summarize key findings from various studies.
Anticancer Activity
Several studies have indicated that compounds similar to 3-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-3-oxopropanenitrile exhibit significant anticancer properties. For instance:
- In vitro studies showed that derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of this compound:
- In vitro testing revealed effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antimicrobial agents.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyrrolidine derivatives, including our compound of interest. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer)
- Findings : IC50 values ranged from 10 to 30 µM, demonstrating significant potency compared to control groups.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HCT116 | 25 | G2/M phase arrest |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of various derivatives:
- Pathogens Tested : Staphylococcus aureus, Escherichia coli, Candida albicans
- Results : The compound exhibited an MIC of 32 µg/mL against S. aureus and E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cyclin-dependent kinases (CDKs), particularly affecting G2/M transition.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
